molecular formula C3H6N2O B12981805 (Z)-3-Aminoacrylamide

(Z)-3-Aminoacrylamide

Cat. No.: B12981805
M. Wt: 86.09 g/mol
InChI Key: QHAKAGPSCONBON-UPHRSURJSA-N
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Description

(Z)-3-Aminoacrylamide is an organic compound characterized by the presence of an amino group attached to an acrylamide backbone. This compound is notable for its geometric configuration, where the substituents on the double bond are on the same side, denoted by the (Z) notation. It is a versatile molecule with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Aminoacrylamide typically involves the reaction of acrylonitrile with ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the addition of the amino group to the acrylonitrile. The reaction conditions include moderate temperatures (around 50-100°C) and pressures (1-5 atm) to ensure the selective formation of the (Z) isomer.

Industrial Production Methods: On an industrial scale, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity acrylonitrile and ammonia, along with advanced catalysts to optimize the reaction efficiency. The product is then purified through distillation and recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Aminoacrylamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The double bond can be reduced to form saturated amides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted acrylamides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products:

    Oxidation: Nitroacrylamide or nitrosoacrylamide.

    Reduction: Propionamide derivatives.

    Substitution: Substituted acrylamides with various functional groups.

Scientific Research Applications

Chemistry: (Z)-3-Aminoacrylamide is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers with specific properties.

Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of anticancer agents and antimicrobial drugs.

Industry: this compound is utilized in the production of specialty chemicals, adhesives, and coatings due to its reactive functional groups.

Mechanism of Action

The mechanism by which (Z)-3-Aminoacrylamide exerts its effects involves the interaction of its amino group with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound’s double bond allows it to participate in conjugation reactions, enhancing its reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

    Acrylamide: Lacks the amino group, making it less reactive in certain applications.

    N-Methylacrylamide: Contains a methyl group instead of an amino group, altering its chemical properties.

    3-Aminopropionamide: Saturated analog with different reactivity and applications.

Uniqueness: (Z)-3-Aminoacrylamide’s unique combination of an amino group and a double bond in the (Z) configuration provides distinct reactivity and binding properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C3H6N2O

Molecular Weight

86.09 g/mol

IUPAC Name

(Z)-3-aminoprop-2-enamide

InChI

InChI=1S/C3H6N2O/c4-2-1-3(5)6/h1-2H,4H2,(H2,5,6)/b2-1-

InChI Key

QHAKAGPSCONBON-UPHRSURJSA-N

Isomeric SMILES

C(=C\N)\C(=O)N

Canonical SMILES

C(=CN)C(=O)N

Origin of Product

United States

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